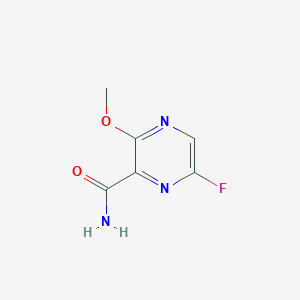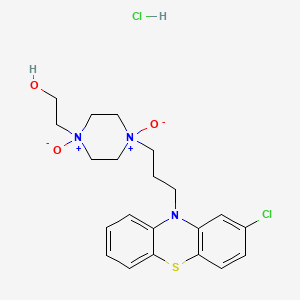
Perphenazine N1,N4-Dioxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perphenazine N1,N4-Dioxide Hydrochloride is a derivative of perphenazine, a phenothiazine antipsychotic used primarily to treat schizophrenia and severe nausea and vomiting. This compound is characterized by the presence of two oxygen atoms attached to the nitrogen atoms in the piperazine ring, forming a dioxide structure. It is known for its high potency and efficacy in managing psychotic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine N1,N4-Dioxide Hydrochloride typically involves the oxidation of perphenazine. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atoms in the piperazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Perphenazine N1,N4-Dioxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the dioxide structure back to the original perphenazine.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxides of perphenazine.
Reduction: Perphenazine.
Substitution: Various substituted derivatives of perphenazine.
Aplicaciones Científicas De Investigación
Perphenazine N1,N4-Dioxide Hydrochloride has several applications in scientific research:
Mecanismo De Acción
Perphenazine N1,N4-Dioxide Hydrochloride exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in managing psychotic symptoms by reducing the overactivity of dopamine in the brain. Additionally, it blocks dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center, providing anti-emetic effects. The compound also binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Perphenazine: The parent compound, used for similar therapeutic purposes.
Chlorpromazine: Another phenothiazine antipsychotic with a different side effect profile.
Thioridazine: A low-potency phenothiazine antipsychotic.
Levomepromazine: Known for its sedative properties.
Uniqueness
Perphenazine N1,N4-Dioxide Hydrochloride is unique due to its dioxide structure, which enhances its potency and efficacy compared to other phenothiazine derivatives. This structural modification allows for more effective binding to dopamine receptors, making it a valuable compound in the treatment of psychotic disorders .
Propiedades
Fórmula molecular |
C21H27Cl2N3O3S |
|---|---|
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3O3S.ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)29-21)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |
Clave InChI |
CUYZJGPYQWZEJA-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



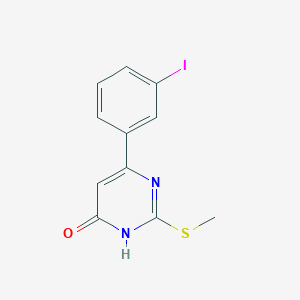
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)
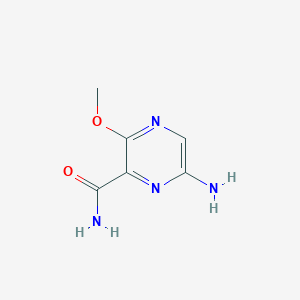
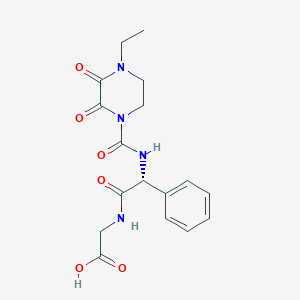
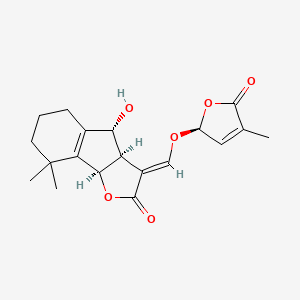
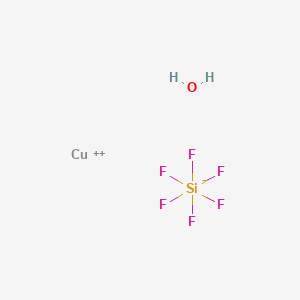
![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
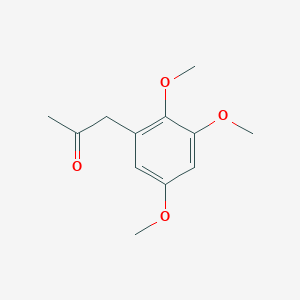
![(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13429649.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)
